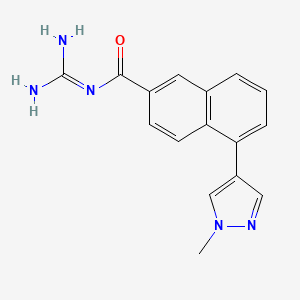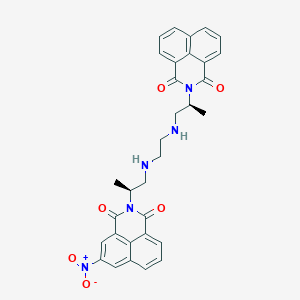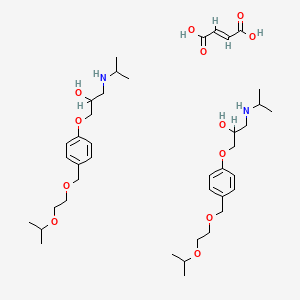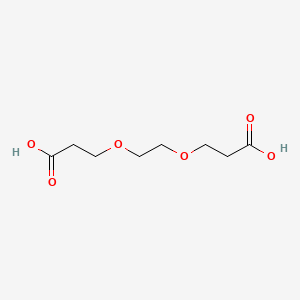
BIT225
Descripción general
Descripción
Se encuentra principalmente en investigación por su uso potencial en el tratamiento de infecciones por VIH y hepatitis C . BIT225 funciona bloqueando la actividad del canal iónico Vpu, lo que interrumpe el ensamblaje del VIH dentro de las células mononucleares del huésped . Este mecanismo de acción es único entre los fármacos anti-VIH .
Aplicaciones Científicas De Investigación
BIT225 ha demostrado ser prometedor en varias aplicaciones de investigación científica:
Biología: La capacidad del compuesto para inhibir la actividad del canal iónico lo convierte en una herramienta valiosa para estudiar las funciones del canal iónico en sistemas biológicos.
Medicina: This compound está en investigación por su potencial para tratar infecciones por VIH y hepatitis C al interrumpir el ensamblaje viral dentro de las células huésped.
Mecanismo De Acción
BIT225 ejerce sus efectos inhibiendo la actividad del canal iónico de la proteína Vpu en el VIH y la proteína E en el SARS-CoV-2 . Esta inhibición interrumpe el ensamblaje y la liberación de partículas virales, reduciendo la infectividad del virus. Los objetivos moleculares de this compound incluyen el canal iónico Vpu en el VIH y el canal iónico de la proteína E en el SARS-CoV-2 . Al bloquear estos canales iónicos, this compound evita el ensamblaje y la liberación adecuados de las partículas virales, lo que reduce la carga viral y la gravedad de la enfermedad .
Métodos De Preparación
La ruta sintética para BIT225 implica la formación de la estructura central de naftamida, seguida de la introducción de la porción pirazol. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del compuesto deseado. Los métodos de producción industrial para this compound probablemente implicarían la ampliación de estas rutas sintéticas para producir el compuesto en cantidades mayores, asegurando la pureza y consistencia a través de rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
BIT225 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de productos reducidos.
Sustitución: this compound puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
BIT225 es único en su mecanismo de acción en comparación con otros fármacos antivirales. Los compuestos similares incluyen:
Amantadina: Un fármaco antiviral que inhibe el canal iónico M2 del virus de la influenza A.
Rimantadina: Similar a la amantadina, también se dirige al canal iónico M2 del virus de la influenza A.
Hexametilena amilorida: Un inhibidor del canal iónico de la proteína E en los coronavirus.
Propiedades
IUPAC Name |
N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROWPPEIMRGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031931 | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-71-8 | |
| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIT-225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIT-225 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?
A1: this compound primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. This compound acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes this compound particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.
Q2: Beyond HIV-1, are there other viruses susceptible to this compound?
A2: Research suggests that this compound exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes this compound a promising candidate for further development against multiple viral threats.
Q3: What is the evidence supporting the antiviral activity of this compound in cellular models?
A3: In vitro studies demonstrate potent antiviral activity of this compound. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, this compound also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].
Q4: Has the efficacy of this compound been demonstrated in animal models of viral infection?
A4: Yes, this compound has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, this compound completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.
Q5: Are there any clinical trial data available for this compound?
A5: Clinical trials have been conducted to assess this compound's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that this compound is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of this compound's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















